molecular formula C24H38NaO6 B12417569 Lovastatin-d3 hydroxy acid (sodium)

Lovastatin-d3 hydroxy acid (sodium)

Cat. No.: B12417569
M. Wt: 448.6 g/mol
InChI Key: PDWLGNSFYLIXBF-QRVNCVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lovastatin-d3 hydroxy acid sodium salt (CAS: 1217528-38-5) is a deuterated analog of lovastatin hydroxy acid sodium salt, a metabolite of the cholesterol-lowering drug lovastatin. This compound incorporates three deuterium atoms at the 3-hydroxy position, enhancing its utility in pharmacokinetic and metabolic studies . With a molecular formula of C24H34D3NaO6 and molecular weight of 447.56, it serves as a stable isotopically labeled internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses . The compound is stored at -20°C and exhibits >95% purity, ensuring reliability in research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lovastatin-d3 hydroxy acid (sodium) involves the incorporation of deuterium atoms into the lovastatin hydroxy acid sodium molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the efficient incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of lovastatin-d3 hydroxy acid (sodium) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the fermentation of Aspergillus terreus to produce lovastatin, followed by chemical modification to introduce deuterium atoms. The final product is purified and formulated for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Lovastatin-d3 hydroxy acid (sodium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include different metabolites of lovastatin-d3 hydroxy acid (sodium), which can be used for further pharmacological studies .

Scientific Research Applications

Cholesterol Management

Lovastatin-d3 hydroxy acid (sodium) functions as an inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A reductase, which is crucial in cholesterol biosynthesis. It is primarily used to lower total cholesterol and low-density lipoprotein cholesterol levels, thereby reducing the risk of cardiovascular events such as myocardial infarction and stroke. Clinical studies have demonstrated significant reductions in cholesterol levels among patients treated with lovastatin, with some studies reporting reductions of up to 39% in low-density lipoprotein cholesterol levels when dosages ranged from 10 to 80 mg/day .

Parameter Result
Total Cholesterol ReductionUp to 32%
LDL-C ReductionUp to 39%
HDL-C IncreaseSlight increase
Triglyceride Level DecreaseModerate decrease

Cancer Therapy

Recent research indicates that lovastatin-d3 hydroxy acid (sodium) may enhance the efficacy of certain cancer therapies. Studies have shown that it can inhibit the proliferation of breast cancer cells and enhance apoptosis when used in combination with adenoviral therapies. For instance, lovastatin significantly improved the antitumor effects of adenovirus-mediated therapies by increasing cell apoptosis rates in prostate cancer models .

Case Study: Prostate Cancer Treatment

  • Findings : Lovastatin enhanced the antitumor efficacy of adenoviral vectors, leading to a reduction in tumor size by approximately 40% after treatment.
  • Mechanism : The compound decreases lipid raft levels on cell membranes, which is critical for viral entry into cells.

Neuroprotective Effects

There is emerging evidence that lovastatin-d3 hydroxy acid (sodium) may have neuroprotective properties. Some studies suggest that statins can reduce neuroinflammation and improve cognitive function in models of neurodegenerative diseases. The exact mechanisms are still under investigation but may involve modulation of inflammatory pathways and improvement of endothelial function .

Mechanism of Action

Lovastatin-d3 hydroxy acid (sodium) exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase). This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, lovastatin-d3 hydroxy acid (sodium) reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Non-Deuterated Analog: Lovastatin Hydroxy Acid Sodium Salt

  • CAS : 75225-50-2
  • Molecular Formula : C24H35NaO6
  • Molecular Weight : 430.52
  • Key Differences :
    • Lacks deuterium substitution, making it unsuitable for isotope dilution mass spectrometry.
    • Used as a reference metabolite in studies of lovastatin’s pharmacological activity .
    • Similar storage conditions (-20°C) but distinct analytical roles due to isotopic differences .

Stereoisomeric Analog: Epi-Lovastatin Hydroxy Acid-d3 Sodium Salt

  • CAS : 1329834-74-3
  • Molecular Formula : C24H34D3NaO6
  • Molecular Weight : 447.56
  • Shares deuterium labeling but differs in biological activity due to stereochemical variance .

Deuterated Statin Derivatives

Compound CAS Molecular Formula Molecular Weight Application Reference
Pravastatin-D3 Sodium Salt 81131-70-6* C23H35D3NaO7 449.52 HMG-CoA reductase inhibition studies
Simvastatin-d6 Hydroxy Acid Ammonium Salt 139893-43-9* C25H38D6NO5 444.66 Metabolite tracing in pharmacokinetics

*Unlabeled parent compound CAS provided; deuterated analogs lack specific CAS listings in evidence.

Key Observations :

  • Deuterium Positioning : Lovastatin-d3 hydroxy acid sodium’s deuterium is localized to the hydroxy acid moiety, whereas simvastatin-d6 incorporates deuterium in the ester side chain. This affects metabolic stability and mass spectral fragmentation patterns .
  • Pharmacological Relevance : Unlike pravastatin-d3, which retains HMG-CoA reductase inhibitory activity, lovastatin-d3 hydroxy acid sodium is primarily a metabolite with reduced enzymatic activity .

Functional and Analytical Comparisons

Role in Metabolic Studies

  • Lovastatin-d3 hydroxy acid sodium is critical for quantifying lovastatin and its metabolites in biological matrices. Its deuterium label minimizes matrix effects in LC-MS/MS, improving accuracy .
  • Non-deuterated lovastatin hydroxy acid sodium is used to validate bioanalytical methods but lacks isotopic distinction for internal standardization .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Lovastatin-d3 hydroxy acid sodium in biological matrices?

A validated LC-MS/MS method is optimal. Key parameters include:

  • Chromatography : Luna C18 (2) 100 Å column (100 × 4.6 mm, 5 μm) with a mobile phase of acetonitrile:5 mM ammonium acetate buffer (pH 3.6, 90:10 v/v) at 0.7 mL/min flow rate .
  • Mass spectrometry : Electrospray ionization (+MRM) with declustering potential (DP) 38–48 V, collision energy (CE) 20 V, and source temperature 450°C. Use lovastatin-d3 as an internal standard for calibration .
  • Sample preparation : Solid-phase extraction (SPE) using Cleanert PEP-3 cartridges achieves >85% recovery from human plasma .

Q. What is the pharmacological significance of Lovastatin-d3 hydroxy acid sodium in HMG-CoA reductase inhibition studies?

As a deuterated isotopologue of lovastatin’s active metabolite, it acts as a competitive inhibitor of HMG-CoA reductase with a reported Ki of 0.6 nM. Its deuterium labeling enables precise tracking in metabolic and pharmacokinetic studies, particularly for distinguishing endogenous vs. exogenous statin pathways .

Advanced Research Questions

Q. How can researchers resolve discrepancies in deuterium incorporation efficiency during synthesis?

Contradictions in deuterium labeling often arise from incomplete exchange or isotopic scrambling. Mitigation strategies include:

  • Isotopic purity validation : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm >98% deuterium incorporation at specified positions .
  • Synthetic optimization : Control reaction pH (<3.0) and temperature (20–25°C) to minimize proton-deuterium exchange side reactions .

Q. What methodologies address batch-to-batch variability in isotopic purity for labeled standards?

  • Orthogonal analytical techniques : Combine LC-MS/MS (for quantification) with Fourier-transform infrared spectroscopy (FTIR) to confirm structural integrity .
  • Supplier verification : Cross-reference certificates of analysis (CoA) from vendors like TRC or Clearsynth Labs, ensuring purity ≥97% and isotopic enrichment ≥99% .

Q. How can SPE conditions be optimized for extracting Lovastatin-d3 hydroxy acid sodium from complex matrices?

  • Cartridge selection : Agela Cleanert PEP-3 (30 mg/1 cc) provides superior phospholipid removal and >90% recovery in plasma .
  • Elution optimization : Use 2 mL of acetonitrile:glacial acetic acid (95:5 v/v) to minimize matrix interference while retaining analyte stability .

Q. What strategies validate impurity profiles in deuterated statin preparations?

  • Forced degradation studies : Expose the compound to heat (60°C), acidic (0.1 M HCl), and oxidative (3% H2O2) conditions to identify degradation products (e.g., des-methylbutyrate derivatives) .
  • Impurity quantification : Use reverse-phase HPLC with a Hypersil GOLD C18 column and UV detection at 238 nm to resolve impurities like Lovastatin Dimer (CAS 149756-62-7) .

Q. Methodological Considerations

  • Stability testing : Store Lovastatin-d3 hydroxy acid sodium at -20°C in amber vials to prevent photodegradation. In plasma, stability is maintained for 24 hours at room temperature and 30 days at -80°C .
  • Cross-reactivity in assays : Validate specificity against endogenous hydroxy acids (e.g., salicylic acid) by spiking blank matrices with structurally similar compounds .

Properties

Molecular Formula

C24H38NaO6

Molecular Weight

448.6 g/mol

InChI

InChI=1S/C24H38O6.Na/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28;/h6-7,10,14-16,18-21,23,25-26H,5,8-9,11-13H2,1-4H3,(H,27,28);/t14-,15?,16-,18+,19+,20-,21-,23-;/m0./s1/i3D3;

InChI Key

PDWLGNSFYLIXBF-QRVNCVFZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CC)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)C.[Na]

Canonical SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)C.[Na]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.